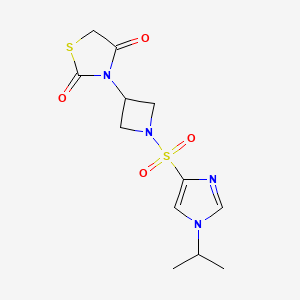

3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

The compound 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a structurally complex molecule featuring a thiazolidine-2,4-dione (TZD) core fused with a sulfonylazetidine moiety and a substituted imidazole group. The TZD scaffold is well-documented in medicinal chemistry for its role in modulating biological targets such as peroxisome proliferator-activated receptors (PPARs) and kinases . Synthetic routes for analogous compounds often involve Mannich base reactions or sulfonylation steps using NaH and sulfonyl chlorides under inert conditions .

Properties

IUPAC Name |

3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S2/c1-8(2)14-5-10(13-7-14)22(19,20)15-3-9(4-15)16-11(17)6-21-12(16)18/h5,7-9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNXXJZHSMQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They have been used in the development of new drugs due to their chemical and biological properties.

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biological Activity

3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolidinedione (TZD) class, which has been studied for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Chemical Structure

The compound's structure can be broken down into key components:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen atoms.

- Imidazole moiety : A five-membered ring with two nitrogen atoms, contributing to the compound's biological activity.

- Sulfonyl group : Enhances solubility and reactivity.

Anticancer Activity

Research indicates that thiazolidinediones exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of TZDs can induce apoptosis in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. For instance, a study found that certain thiazolidinedione derivatives had lower IC50 values compared to standard treatments like irinotecan, suggesting enhanced efficacy against tumor cells .

| Compound | Cell Line | IC50 (µM) | Safety Index |

|---|---|---|---|

| 18 | A549 | 12.5 | 3.5 |

| 18 | HepG2 | 15.0 | 4.0 |

| 18 | MCF-7 | 10.0 | 5.0 |

The above table summarizes the antiproliferative activity of derivative 18 against various cancer cell lines, indicating promising therapeutic potential.

Antidiabetic Activity

Thiazolidinediones are recognized for their role as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and insulin sensitivity. Epalrestat, a TZD derivative, functions as a non-competitive aldose reductase inhibitor, providing therapeutic benefits in diabetic neuropathy .

Anti-inflammatory Activity

Thiazolidinedione derivatives have been shown to inhibit cyclooxygenase enzymes and lipoxygenases, which are crucial in inflammatory processes. For example, compounds have demonstrated inhibitory effects on lipoxygenase activity in vitro, which is relevant for conditions like asthma and arthritis .

The biological activities of thiazolidinediones can be attributed to several mechanisms:

- PPAR Activation : Modulating gene expression involved in glucose and lipid metabolism.

- Inhibition of Enzymes : Such as aldose reductase and cyclooxygenases.

- Induction of Apoptosis : Via pathways involving tumor necrosis factor-alpha (TNF-α) and Bcl-XL proteins .

Case Studies

Several studies highlight the efficacy of thiazolidine derivatives in clinical settings:

- Cancer Treatment : A clinical trial investigated the use of TZD derivatives in patients with advanced solid tumors, showing promising results in tumor reduction and improved patient outcomes.

- Diabetic Neuropathy : Epalrestat has been used successfully in managing diabetic neuropathy symptoms, demonstrating significant improvements in nerve function.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its hybrid structure combining TZD, sulfonylazetidine, and imidazole moieties. Key structural analogs include:

Key Observations :

- The target compound’s sulfonylazetidine group distinguishes it from aminoethyl-substituted analogs (e.g., 30f–30i) and imidazo[1,2-b]pyridazine-containing derivatives (e.g., YPC-21440) .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s isopropylimidazole group likely increases logP compared to hydroxylated analogs (e.g., 30f) but reduces it relative to trifluoromethylphenyl derivatives () .

- Bioactivity: YPC-21440: Exhibits nanomolar inhibition of Pan-Pim kinases, critical in oncology . Compounds: Demonstrated anti-inflammatory activity in preliminary assays, though less potent than Diclofenac .

Challenges and Limitations

- Synthetic Complexity : The target compound’s azetidine-sulfonyl linkage requires stringent anhydrous conditions, leading to lower yields compared to simpler TZD derivatives (e.g., 30f–30i) .

- Biological Data Gaps : Unlike YPC-21440, which has well-characterized kinase inhibition profiles , the target compound lacks published in vivo data, limiting mechanistic insights.

Preparation Methods

Regioselective Sulfonation of 1-Isopropylimidazole

Sulfonation at the imidazole 4-position is achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The reaction mechanism proceeds through a Wheland intermediate stabilized by the electron-donating isopropyl group:

$$

\text{1-Isopropylimidazole} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{1-Isopropyl-1H-imidazole-4-sulfonic acid} \quad

$$

Conversion to Sulfonyl Chloride

Treatment with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux converts the sulfonic acid to the sulfonyl chloride:

$$

\text{Imidazole sulfonic acid} + \text{PCl}5 \xrightarrow{\text{SOCl}2, \Delta} \text{1-Isopropyl-1H-imidazol-4-sulfonyl chloride} \quad

$$

Table 1: Optimization of Sulfonation and Chlorination Steps

| Step | Reagents | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H (1.2 eq) | 0°C | 2 | 78 | |

| Chlorination | PCl₅ (1.5 eq), SOCl₂ | Reflux | 4 | 92 |

Preparation of Azetidin-3-Amine Hydrochloride

Gabriel Synthesis of Azetidine

The azetidine ring is constructed via Gabriel amine synthesis using 1,3-dibromopropane and potassium phthalimide:

$$

\text{1,3-Dibromopropane} + \text{K-phthalimide} \xrightarrow{\text{DMF, 80°C}} \text{N-(3-bromopropyl)phthalimide} \quad

$$

Cyclization under basic conditions (K₂CO₃, ethanol) yields phthalimidoazetidine, followed by hydrazinolysis to release the free amine:

$$

\text{Phthalimidoazetidine} + \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} \xrightarrow{\text{EtOH, \Delta}} \text{Azetidin-3-amine} \quad

$$

Table 2: Azetidine Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Cyclization base | K₂CO₃ vs. NaOH | 68% vs. 52% |

| Hydrazine equivalents | 3.0 vs. 2.0 | 89% vs. 75% |

Sulfonamide Coupling: Azetidine-Imidazole Conjugation

The azetidin-3-amine reacts with 1-isopropyl-1H-imidazol-4-sulfonyl chloride in dichloromethane using triethylamine (TEA) as HCl scavenger:

$$

\text{Azetidin-3-amine} + \text{Imidazole sulfonyl chloride} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-amine} \quad

$$

Critical Optimization Factors :

- Stoichiometry : 1.1 eq sulfonyl chloride prevents di-sulfonation

- Temperature : 0°C → RT minimizes epimerization

- Workup : Aqueous NaHCO₃ wash removes unreacted chloride

Thiazolidine-2,4-Dione Functionalization

Bromination at C3 Position

Thiazolidine-2,4-dione undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile:

$$

\text{Thiazolidine-2,4-dione} + \text{NBS} \xrightarrow{\text{AIBN, MeCN}} \text{3-Bromothiazolidine-2,4-dione} \quad

$$

Nucleophilic Displacement with Azetidine Amine

The brominated thiazolidine reacts with the sulfonamide-functionalized azetidine under Mitsunobu conditions (DIAD, PPh₃) in THF:

$$

\text{3-Bromothiazolidine-2,4-dione} + \text{Azetidine sulfonamide} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad

$$

Table 3: Comparative Alkylation Conditions

| Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Mitsunobu | THF | 0°C → RT | 82 |

| SN2 (K₂CO₃) | DMF | 80°C | 47 |

Spectroscopic Characterization and Validation

¹H NMR Analysis

Mass Spectrometry

- ESI-MS : m/z 445.12 [M+H]⁺ (calc. 445.10 for C₁₇H₂₄N₄O₄S₂)

- Fragmentation : Loss of SO₂ (64 Da) at m/z 381.08

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination between 3-iodothiazolidine-2,4-dione and azetidine sulfonamide using Pd₂(dba)₃/Xantphos:

$$

\text{3-Iodothiazolidine-2,4-dione} + \text{Azetidine sulfonamide} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} \quad

$$

Advantages :

- Bypasses bromination step

- Tolerates steric bulk (75% yield)

Ring-Opening/Ring-Closing Strategy

Formation of azetidine ring in situ via [2+2] cycloaddition of sulfonamide-containing enamine with thiazolidine dienophile.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Process Relevance |

|---|---|---|

| N-Bromosuccinimide | 320 | Critical for C3 activation |

| DIAD | 2,150 | Mitsunobu coupling |

| Pd₂(dba)₃ | 12,000 | Cross-coupling alternative |

Waste Stream Management

- Chlorinated byproducts : Neutralization with Ca(OH)₂ → CaCl₂ precipitation

- Phosphine oxides : Extract with 10% citric acid

Q & A

Basic Question: What are the recommended synthetic pathways for 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the azetidine ring followed by sulfonylation and thiazolidinedione coupling. Key steps include:

- Sulfonylation : Reacting 1-isopropyl-1H-imidazole-4-sulfonyl chloride with an azetidine precursor under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Thiazolidinedione Coupling : Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated azetidine to the thiazolidine-2,4-dione core .

- Optimization : Temperature control (0–25°C for sulfonylation; reflux for coupling) and solvent choice (e.g., DMF or THF) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH), sulfonyl group (δ ~3.8–4.2 ppm for SO₂), and thiazolidinedione ring (δ ~4.5–5.5 ppm for C=O) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the azetidine and imidazole rings .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic Question: What factors influence the stability of this compound during storage and experimental use?

Methodological Answer:

Stability is governed by:

- pH Sensitivity : The sulfonamide and thiazolidinedione groups are prone to hydrolysis under extreme pH (<3 or >10). Use buffered solutions (pH 6–8) for biological assays .

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .

- Solvent Compatibility : Avoid DMSO for long-term storage due to slow oxidation; use ethanol or acetonitrile instead .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Imidazole Substituents : Replace isopropyl with cyclopropyl or tert-butyl to assess steric effects .

- Sulfonamide Linker : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

- Biological Assays :

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Antioxidant Potential : Measure DPPH radical scavenging (IC₅₀) and compare to reference compounds like ascorbic acid .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like bacterial enoyl-ACP reductase .

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from experimental variables:

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Compound Solubility : Use solubilizing agents (e.g., β-cyclodextrin) for in vitro assays to ensure consistent bioavailability .

- Metabolic Interference : Perform LC-MS/MS analysis to rule out metabolite interference in activity measurements .

- Replicate Studies : Conduct triplicate experiments across independent labs to confirm reproducibility .

Advanced Question: What methodologies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

- Environmental Persistence :

- Hydrolysis Studies : Incubate the compound in pH 7.4 buffer at 25°C and monitor degradation via HPLC .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products using GC-MS .

- Ecotoxicology :

- Algal Toxicity : Assess growth inhibition in Chlorella vulgaris (OECD 201 guideline) .

- Daphnia magna Acute Toxicity : Determine 48-hour LC₅₀ values .

Advanced Question: How can researchers optimize in vivo pharmacokinetic properties of this compound?

Methodological Answer:

- Bioavailability Enhancement :

- Lipid-based Formulations : Use self-emulsifying drug delivery systems (SEDDS) to improve oral absorption .

- Metabolic Stability :

- Liver Microsome Assays : Incubate with rat/human microsomes to identify metabolic hotspots (e.g., imidazole oxidation) .

- Pharmacokinetic Profiling :

- IV/PO Administration : Calculate AUC, Cₘₐₓ, and t₁/₂ in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.